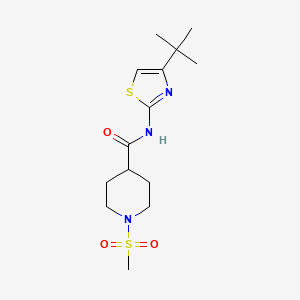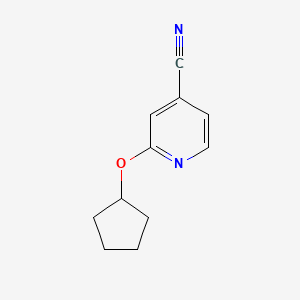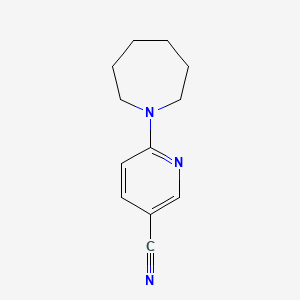![molecular formula C15H13N3O3 B6526006 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 921182-17-4](/img/structure/B6526006.png)
5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide (5-FNO) is a heterocyclic compound that is used in a variety of scientific research applications. It is a small molecule that is synthesized from a variety of starting materials, including furan, pyridine, and oxazole. The structure of 5-FNO is composed of an aromatic ring system and a carboxamide group. 5-FNO is a versatile compound that can be used in a variety of research applications, including biochemical, physiological, and pharmacological studies.
Aplicaciones Científicas De Investigación
5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a versatile compound that is used in a variety of scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of various compounds on cellular processes. It has also been used in pharmacological studies to investigate the effects of various drugs on the body. Additionally, this compound has been used in laboratory experiments to investigate the structure and function of various proteins, enzymes, and other biomolecules.
Mecanismo De Acción
The exact mechanism of action of 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide is not fully understood. However, it is thought to interact with proteins and enzymes in the body, resulting in changes in their structure and/or function. This compound is also believed to interact with various receptors in the body, resulting in changes in the activity of various signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the activity of a number of enzymes, including proteases and phosphatases. In physiological studies, it has been shown to reduce inflammation, reduce blood pressure, and reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide in laboratory experiments is that it is relatively easy to synthesize and is available in large quantities. Additionally, it is a relatively small molecule, making it easy to manipulate and study. However, one of the main limitations of using this compound in laboratory experiments is that it is not very stable and can easily degrade in the presence of light and heat.
Direcciones Futuras
There are a number of potential future directions for research involving 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide. One potential direction is to investigate the effects of this compound on other cellular processes, such as cell proliferation, apoptosis, and autophagy. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Finally, research could be conducted to investigate the effects of this compound on various diseases and disorders, such as diabetes, obesity, and Alzheimer’s disease.
Métodos De Síntesis
5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide can be synthesized from a variety of starting materials. The most commonly used method is the reaction of furan with pyridine and oxazole in the presence of a base. This reaction produces this compound in high yields and with minimal side products. Other methods of synthesis have also been reported, including the reaction of furan with pyridine, oxazole, and an acid catalyst, as well as the reaction of furan with pyridine, oxazole, and a Lewis acid catalyst.
Propiedades
IUPAC Name |
5-(furan-2-yl)-N-(2-pyridin-4-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-8-5-11-3-6-16-7-4-11)12-10-14(21-18-12)13-2-1-9-20-13/h1-4,6-7,9-10H,5,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPQCOBNQSYFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B6525931.png)
![N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6525938.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6525950.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B6525952.png)
![4-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525966.png)
![4-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525968.png)
![6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine](/img/structure/B6525971.png)
![4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine](/img/structure/B6525975.png)
![N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B6525980.png)

![2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile](/img/structure/B6525997.png)

![6-[(cyclopropylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B6526004.png)